5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole
Overview
Description
5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C10H8ClN3O2 . It has an average mass of 237.642 Da and a monoisotopic mass of 237.030502 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For example, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4 H)-one under Vilsmeier-Haack reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with several electrophiles without the need for transmetalation .Physical and Chemical Properties Analysis
This compound is a compound with the molecular formula C10H8ClN3O2. It has an average mass of 237.642 Da and a monoisotopic mass of 237.030502 Da .Scientific Research Applications
Hydrogen-Bonded Structures and Supramolecular Assemblies
5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole and its derivatives exhibit interesting hydrogen-bonded structures, leading to complex molecular assemblies. These structures are often characterized by N-H...N, N-H...O, and C-H...O hydrogen bonds, contributing to their potential in materials science and molecular engineering (Portilla, Mata, Cobo, Low, & Glidewell, 2007). Similarly, the compound's derivatives, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, show polarized molecular-electronic structures linked into chains by hydrogen bonds (Trilleras, Utria, Cobo, & Glidewell, 2014).
Synthesis and Characterization of Pyrazole Derivatives
This compound is pivotal in the synthesis of various pyrazole derivatives. For instance, its reaction with arylsulfonyl-, cyano-, and acetylacetic acid esters forms functionalized pyrazole derivatives, which are promising for the preparation of other compounds and bicyclic ensembles (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006). Additionally, the synthesis of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, an intermediate in the production of new pyrazole derivatives, has been reported, showcasing its structural and molecular significance (Xu & Shi, 2011).
Exploration in Material Sciences
The compound and its isomers have been explored in material sciences, particularly in the study of molecular and supramolecular structures, as seen in the analysis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones formed by oxidative cyclization. This study helps in understanding the molecular and supramolecular structures, which is crucial in designing new materials and molecules (Padilla-Martínez et al., 2011).
Impact on Molecular Reactivity and Synthesis
Understanding the intramolecular H-bonding in pyrazole derivatives and its impact on reductive cyclization processes is essential for chemical synthesis. The existence of intramolecular hydrogen bonds in pyrazole derivatives affects their reactivity, crucial for synthetic chemistry (Szlachcic et al., 2020).
Application in Herbicide Development
In herbicide development, derivatives of this compound, such as pyrazole phenyl ether herbicides, have shown effectiveness in inhibiting protoporphyrinogen oxidase, an enzyme crucial for plant growth. This application demonstrates the compound's relevance in agriculture and plant biology (Sherman et al., 1991).
Mechanism of Action
While the specific mechanism of action for 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is not mentioned in the search results, pyrazole derivatives are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Safety and Hazards
Future Directions
Pyrazoles, including 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Properties
IUPAC Name |
5-chloro-3-methyl-4-nitro-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQDMDSWWOTGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357283 | |
Record name | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-76-3 | |
Record name | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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